

An In-depth Technical Guide to the Nomenclature and Stereoisomerism of ϵ,ϵ -Carotene

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Abstract

This technical guide provides a comprehensive overview of the nomenclature and stereoisomerism of ϵ , ϵ -carotene, a member of the carotenoid family of natural pigments. A systematic explanation of the IUPAC nomenclature for carotenoids is presented, with a specific focus on the designation of ϵ , ϵ -carotene. The guide delves into the intricate stereochemical possibilities of the ϵ , ϵ -carotene molecule, including both geometric (E/Z or cis/trans) and optical isomerism, arising from its polyene chain and chiral centers within the terminal ϵ -rings. This document summarizes key quantitative data for ϵ , ϵ -carotene and its stereoisomers in a structured format and provides detailed experimental protocols for their extraction, separation, and characterization. To further elucidate complex relationships, signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to be a valuable resource for researchers and professionals involved in the study and application of carotenoids.

Introduction to ε,ε-Carotene

Carotenoids are a diverse class of tetraterpenoid pigments found in plants, algae, and some bacteria and fungi.[1] They are responsible for many of the yellow, orange, and red colors seen in nature. Structurally, they are characterized by a long conjugated polyene chain, which is



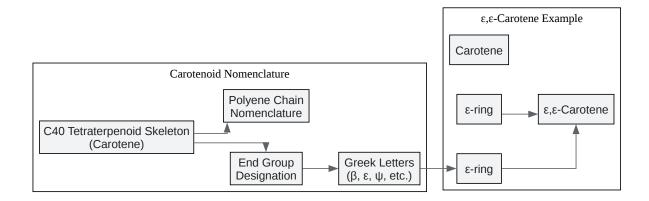
responsible for their light-absorbing properties.[2] ϵ,ϵ -Carotene is a specific isomer within the carotene subgroup (which contains only carbon and hydrogen) and is distinguished by the presence of two ϵ -rings at either end of its C40 backbone.[3] While less common in nature than its β -ring containing counterparts like β,β -carotene, ϵ,ϵ -carotene and its derivatives are found in certain plants, such as lettuce (Lactuca sativa).[4]

Nomenclature of ε,ε-Carotene

The nomenclature of carotenoids is systematically defined by the International Union of Pure and Applied Chemistry (IUPAC).[5] The system is based on the "carotene" stem, which represents the C40 tetraterpenoid skeleton. The specific structure of the end groups of the molecule are denoted by Greek letters.

- End Group Designation: The ε-end group refers to a cyclohexene ring with a double bond between carbons 4 and 5.
- ε,ε-Carotene: The name ε,ε-carotene explicitly indicates that both ends of the polyene chain are terminated with an ε-ring.[3] The Greek letters are listed alphabetically, separated by a comma, and hyphenated to the stem name "carotene".[5]
- Systematic Name: The complete IUPAC name for ε,ε-carotene is 1,5,5-trimethyl-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene.[6]





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Diagram 1: IUPAC Nomenclature Logic for ε,ε-Carotene

Stereoisomerism in ε, ε -Carotene

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space.[7] ϵ,ϵ -Carotene exhibits two main types of stereoisomerism: geometrical isomerism and optical isomerism.

Geometrical Isomerism (E/Z or cis/trans)

The long polyene chain of ε , ε -carotene contains multiple carbon-carbon double bonds. Restricted rotation around these double bonds leads to the possibility of geometrical isomers.

- E (entgegen) / trans: The substituents are on opposite sides of the double bond. The all-E (all-trans) isomer is generally the most thermodynamically stable and abundant form in nature.[8]
- Z (zusammen) / cis: The substituents are on the same side of the double bond. Z-isomers
 can be formed from the all-E isomer through exposure to heat, light, or certain chemical
 catalysts.[2][9] Common Z-isomers of carotenoids include 9-Z, 13-Z, and 15-Z.[2]



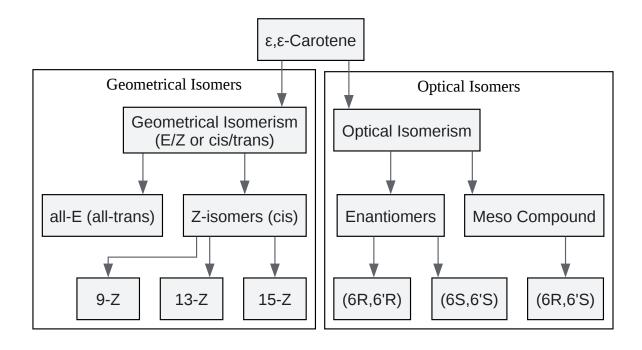
The presence of Z (cis) double bonds alters the shape of the molecule from a linear to a bent conformation. This change in shape affects the physicochemical properties of the isomers, including their UV-Visible absorption spectra. Z-isomers typically exhibit a hypsochromic (blue) shift in their maximum absorbance (λ max) and a lower extinction coefficient compared to the all-E isomer.[9][10]

Optical Isomerism (Enantiomers and Diastereomers)

The ϵ -rings of ϵ , ϵ -carotene each contain a chiral center at the C-6 position. This gives rise to the possibility of optical isomers.

- Enantiomers: These are non-superimposable mirror images of each other. For ε,ε-carotene, the two enantiomeric forms are (6R,6'R)-ε,ε-carotene and (6S,6'S)-ε,ε-carotene.
- Meso Compound: A meso compound is an achiral compound that has chiral centers. The (6R,6'S)-ε,ε-carotene isomer is a meso compound because it possesses a plane of symmetry and is therefore achiral and not optically active.

The different stereoisomers can have distinct biological activities and physicochemical properties.





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Diagram 2: Stereoisomerism of ϵ,ϵ -Carotene

Quantitative Data

The following table summarizes available quantitative data for ϵ,ϵ -carotene and its stereoisomers. Data for some isomers is limited in the scientific literature.

Property	(6R,6'R)-ε,ε- Carotene	Other Stereoisomers	Reference(s)
Molecular Formula	C40H56	C40H56	[6]
Molar Mass	536.87 g/mol	536.87 g/mol	[6]
Melting Point	190 °C	Data not readily available	[11]
UV-Vis λmax (in hexane)	440 nm	Z-isomers exhibit a hypsochromic shift	[10][12]
Purity (commercial)	≥95.0% (HPLC)	Data not readily available	[12]
Specific Rotation	Data not readily available	Data not readily available	

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, separation, and characterization of ϵ , ϵ -carotene and its stereoisomers. These protocols are based on established methods for carotenoids and should be optimized for specific sample matrices.

Extraction of ε , ε -Carotene from Natural Sources

This protocol describes a general procedure for extracting carotenoids from plant material.

Materials:

Plant sample (e.g., lettuce leaves)



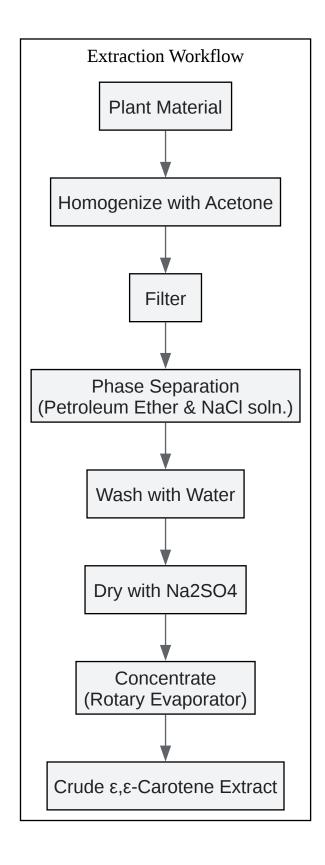
- Acetone
- Petroleum ether or hexane
- Anhydrous sodium sulfate
- Saturated NaCl solution
- Mortar and pestle or blender
- Separatory funnel
- Filter paper
- Rotary evaporator

Procedure:

- Sample Homogenization: Homogenize the fresh plant material with acetone using a mortar and pestle or a blender until a uniform paste is obtained.
- Extraction: Continue adding acetone and extracting until the residue becomes colorless.
- Filtration: Filter the acetone extract through filter paper to remove solid debris.
- Phase Separation: Transfer the acetone extract to a separatory funnel. Add petroleum ether and a saturated NaCl solution to facilitate phase separation.
- Washing: Gently mix the contents and allow the layers to separate. Discard the lower aqueous layer. Wash the upper petroleum ether layer containing the carotenoids several times with distilled water to remove residual acetone.
- Drying: Dry the petroleum ether extract by passing it through a column of anhydrous sodium sulfate.
- Concentration: Concentrate the dried extract to a small volume using a rotary evaporator at a temperature below 40°C.



 Storage: Store the concentrated extract under a nitrogen atmosphere at -20°C to prevent degradation.[13]





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Diagram 3: Workflow for Extraction of ϵ,ϵ -Carotene

Separation of ε, ε -Carotene Stereoisomers by HPLC

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating complex mixtures of carotenoid isomers.

5.2.1. Separation of Geometrical Isomers (E/Z)

A C30 reversed-phase column is highly effective for separating the geometrical isomers of carotenoids.[11][14]

- Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used. The exact gradient profile needs to be optimized.
- Detection: A photodiode array (PDA) or UV-Vis detector set to the λmax of ε,ε-carotene (around 440 nm). The full spectrum from the PDA detector is useful for identifying Z-isomers by their characteristic "cis-peak" in the UV region.[9]
- Temperature: Column temperature should be controlled, as it can affect selectivity.
- 5.2.2. Separation of Optical Isomers (Enantiomers)

Chiral HPLC is required to separate the enantiomers and the meso form of ε , ε -carotene.

- Column: A chiral stationary phase (CSP) is necessary. Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are often used for carotenoid enantiomer separation.[5]
- Mobile Phase: Typically a non-polar mobile phase, such as a mixture of hexane and an alcohol (e.g., isopropanol), is used. The composition of the mobile phase must be carefully optimized for resolution.
- Detection: PDA or UV-Vis detector at the λmax of ε,ε-carotene. A circular dichroism (CD)
 detector can also be coupled to the HPLC system to provide information about the chirality of



the separated isomers.

Characterization of ε,ε-Carotene Stereoisomers

- UV-Visible Spectroscopy: Provides information about the chromophore of the carotenoid.
 The λmax and the spectral fine structure can help differentiate between E and Z isomers.[10]
- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the identity of the carotenoid.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the complete structural elucidation of carotenoid isomers, including the determination of the positions of Z double bonds and the stereochemistry at chiral centers.
- Circular Dichroism (CD) Spectroscopy: Provides information on the stereochemistry of chiral molecules. This is particularly useful for distinguishing between the (6R,6'R) and (6S,6'S) enantiomers of ε,ε-carotene.

Synthesis of ε,ε-Carotene Stereoisomers

The total synthesis of carotenoids is a complex undertaking, often involving multiple steps. The Horner-Wadsworth-Emmons (HWE) reaction is a key method for forming the carbon-carbon double bonds of the polyene chain with high stereoselectivity.[15] The synthesis of a specific stereoisomer of ϵ , ϵ -carotene would require chiral starting materials or a chiral resolution step. A general synthetic strategy would involve the coupling of two C15 phosphonates with a central C10 dialdehyde.[15] A detailed protocol for the synthesis of a specific ϵ , ϵ -carotene stereoisomer is highly dependent on the target molecule and requires specialized knowledge in organic synthesis.

Conclusion

This technical guide has provided a detailed overview of the nomenclature and stereoisomerism of ε , ε -carotene. A thorough understanding of these fundamental aspects is crucial for the accurate identification, quantification, and investigation of the biological functions and potential applications of this and other carotenoids. The provided experimental protocols offer a foundation for researchers to extract, separate, and characterize ε , ε -carotene



stereoisomers from various sources. Further research is needed to fully elucidate the quantitative properties and biological roles of the individual stereoisomers of ϵ , ϵ -carotene.

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